Product packaging for hemoglobin Val de Marne(Cat. No.:CAS No. 156409-91-5)

hemoglobin Val de Marne

Cat. No.: B1177119
CAS No.: 156409-91-5
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Description

Hemoglobin Val de Marne is a rare hemoglobin variant resulting from a point mutation in the alpha-globin gene, where serine is substituted by arginine at position 133 of the alpha chain . This variant is characterized by a moderate increase in oxygen affinity, approximately 1.7-fold higher than that of normal human hemoglobin (Hb A), while maintaining normal heterotropic effector functions . Isolated Hb Val de Marne also demonstrates a slightly higher auto-oxidation rate compared to Hb A . This product is a high-purity preparation of the this compound protein, intended for research applications only. It serves as a critical reagent for in-vitro studies investigating the structure-function relationship of hemoglobin, allosteric regulation of oxygen binding, and the pathophysiological mechanisms of rare hemoglobinopathies. Researchers can utilize this variant to explore the impact of specific alpha-globin chain mutations on protein stability, ligand-binding kinetics, and cooperative behavior. It is also valuable for developing and calibrating novel analytical methods for detecting rare hemoglobin variants in laboratory settings. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not manufactured or validated for use as in-vitro diagnostic medical devices . This product is not intended for any diagnostic, prophylactic, or therapeutic purposes, including use in humans or animals.

Properties

CAS No.

156409-91-5

Molecular Formula

C7H4BrF3

Synonyms

hemoglobin Val de Marne

Origin of Product

United States

Genetic Basis and Allelic Architecture of Hemoglobin Val De Marne

Genomic Locus and Specific Point Mutation Characterization (α2 133(H16) Ser>Arg; AGC→AGA/CGC)

The mutation responsible for Hemoglobin Val de Marne is located on one of the alpha-globin genes (HBA) on chromosome 16. oncohemakey.com Specifically, it has been identified on the α2-globin gene. tandfonline.com The mutation results in a substitution at the 133rd amino acid position of the alpha-globin chain, where serine is replaced by arginine (Ser>Arg). nih.gov This position is located within the H16 helix of the protein. tandfonline.comnih.gov

This amino acid substitution is the result of a single point mutation in the DNA sequence at codon 133. tandfonline.com Molecular characterization studies have identified two different nucleotide changes that can lead to this same amino acid replacement due to the degeneracy of the genetic code. tandfonline.comtandfonline.com Initially, the presumed mutation was cited as AGC→CGC. tandfonline.compsu.edu Later, DNA sequencing of affected individuals revealed specific mutations in different families. tandfonline.comtandfonline.com In a Chinese family, the mutation was identified as AGC→AGA on the α2-globin gene. tandfonline.com In another unrelated Chinese family, the mutation was found to be AGC→CGC, corresponding to a change at nucleotide position 400 of the HBA2 gene (c.400A>C). tandfonline.comresearchgate.netresearchgate.net

Table 1: Identified Point Mutations for this compound

Amino Acid Change Codon Change Specific Nucleotide Mutation Gene Reference
α133 Ser>Arg AGC→AGA c.398G>A HBA2 tandfonline.com
α133 Ser>Arg AGC→CGC c.400A>C HBA2 tandfonline.comtandfonline.com

Molecular Epidemiology and Geographic Distribution of the this compound Allele

This compound is a rare hemoglobin variant. It was first identified in a French family during a neonatal screening program in the Val-de-Marne department, from which it derives its name. nih.govresearchgate.net Since its initial discovery, the allele has been reported in various unrelated individuals and families across different geographic locations, indicating multiple independent occurrences or ancient lineage.

The variant, which is also known as Hb Footscray, has been identified in the following populations:

France: First discovered in two newborn cousins from a French family. nih.govpsu.edu

Polish-Hungarian: Found in a Polish-Hungarian family. psu.edu

Chinese: Identified in at least two unrelated Chinese families. tandfonline.comtandfonline.com

Iranian: Reported in the Iranian population. researchgate.net

Brazil: The first case in the Americas was documented in Brazil. researchgate.netnih.gov

Table 2: Geographic Distribution of the this compound Allele

Country/Region Population Reference
France French nih.govpsu.edu
Europe Polish-Hungarian psu.edu
China Chinese tandfonline.comtandfonline.com
Iran Iranian researchgate.net
Brazil Brazilian researchgate.netnih.gov

Genotype Nomenclature and Standardized Reporting (e.g., HGVS)

To ensure clarity and avoid ambiguity in reporting genetic variants, standardized nomenclature developed by the Human Genome Variation Society (HGVS) is used. hgvs-nomenclature.org This system provides a precise description of the mutation at the DNA, RNA, and protein levels.

For this compound, the nomenclature reflects the specific nucleotide change on the HBA2 gene. The two identified mutations are reported as follows:

The mutation AGC→CGC at codon 133 of the HBA2 gene is described as HBA2:c.400A>C . This corresponds to the protein change p.Ser134Arg . tandfonline.comtandfonline.comnih.gov It is important to note that HGVS nomenclature recommends numbering amino acids starting from the initiator methionine, which is cleaved off in the mature protein, hence the position is 134 in the protein nomenclature (p.Ser134Arg) but 133 in the traditional globin chain nomenclature (α133).

The mutation AGC→AGA at codon 133 of the HBA2 gene is described as HBA2:c.398G>A . tandfonline.com This also results in the p.Ser134Arg protein change.

The use of such standardized nomenclature is critical for accurate diagnosis, genetic counseling, and research, especially as different DNA mutations can result in the same protein alteration. researchgate.net

Table 3: Standardized Nomenclature for this compound

Traditional Name Protein Change DNA Change (HGVS) Reference
Hb Val de Marne p.Ser134Arg HBA2:c.400A>C tandfonline.comtandfonline.com
Hb Val de Marne p.Ser134Arg HBA2:c.398G>A tandfonline.com

Structural Characterization of Hemoglobin Val De Marne at the Molecular Level

Primary Amino Acid Sequence Alteration and Its Direct Consequences

Hemoglobin Val de Marne is defined by a missense mutation in the alpha-globin chain. tandfonline.com Specifically, at position 133, the amino acid serine is replaced by arginine. nih.govpsu.edu This position is also denoted as H16, indicating its location in the H helix of the alpha-globin polypeptide. nih.gov The genetic basis for this substitution can be a point mutation in the HBA2 gene, where the codon for serine (AGC) is changed to a codon for arginine (CGC or AGA). tandfonline.comresearchgate.net

The immediate consequence of this amino acid change is an alteration in the physicochemical properties of the polypeptide chain at this position. Serine is a small, polar amino acid, while arginine is a larger, positively charged (basic) amino acid. expasy.org This substitution introduces a significant change in both size and charge within this region of the alpha-globin chain, which can have cascading effects on the higher levels of protein structure and function. expasy.org

FeatureChange in this compound
Affected Globin Chain Alpha-globin tandfonline.com
Position of Mutation 133 (H16) nih.gov
Amino Acid Substitution Serine (Ser) to Arginine (Arg) nih.govpsu.edu
Codon Change (example) AGC to CGC or AGA tandfonline.comresearchgate.net
Physicochemical Alteration Introduction of a larger, positively charged residue expasy.org

Predicted Impact on Secondary and Tertiary Protein Folding and Conformation

The substitution of serine with arginine at position α133(H16) is predicted to have a tangible impact on the local secondary and tertiary structure of the alpha-globin subunit. While detailed crystallographic data for this compound is not widely available, predictions can be made based on the properties of the substituted amino acid and its location. The introduction of the bulkier and positively charged arginine side chain in place of the smaller, polar serine may cause localized conformational adjustments to accommodate the new residue. expasy.org

Quaternary Structure and Subunit Assembly in this compound Tetramers

The quaternary structure of hemoglobin, which involves the assembly of two alpha-globin and two beta-globin subunits into a functional tetramer (α2β2), is crucial for its cooperative oxygen-binding properties. mun.cawikipedia.org

Alpha-Beta Dimer Formation and Stability

The initial step in hemoglobin assembly is the formation of stable αβ dimers. rockefeller.edu The interfaces between the alpha and beta chains within these dimers are extensive and critical for their stability. While the α133 position is not directly at the primary α1β1 interface, alterations in the tertiary structure of the alpha-chain could indirectly influence dimer formation. However, studies on this compound have indicated that the variant is stable, suggesting that the Ser → Arg substitution does not grossly disrupt the formation or stability of the αβ dimers. tandfonline.compsu.edu

Heme Microenvironment and Ligand Binding Site Architecture Analysis

The heme group, which contains the iron atom that binds oxygen, is situated within a hydrophobic pocket of each globin subunit. dynamed.com The precise architecture of this pocket is critical for reversible oxygen binding and for preventing the oxidation of the ferrous iron (Fe2+) to the ferric state (Fe3+), which cannot bind oxygen. The α133(H16) residue is not in direct contact with the heme group. However, structural perturbations originating from the H helix can be transmitted to the heme pocket, subtly altering its microenvironment.

The 1.7-fold increase in oxygen affinity observed in this compound is a key functional consequence of the mutation. nih.gov This suggests that the substitution of serine by arginine, while not directly interacting with the heme, modifies the local environment in a way that enhances the stability of the oxygen-bound form. This could be due to subtle shifts in the positions of other amino acid residues that do line the heme pocket, thereby affecting the electronic properties of the heme iron or the accessibility of the ligand-binding site. nih.govaps.org Studies have also noted a slightly higher rate of auto-oxidation for Hb Val de Marne compared to HbA, which could be another consequence of the altered heme microenvironment. nih.gov However, the Bohr effect, which describes the influence of pH on oxygen affinity, remains normal in this variant. tandfonline.comtaylorandfrancis.com

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

While specific computational modeling and molecular dynamics simulation studies for this compound are not extensively documented in the available literature, the utility of such approaches for understanding hemoglobin variants is well-established. ethz.chnih.govarxiv.org

Potential Applications of Computational Modeling:

Homology Modeling: In the absence of a crystal structure, a three-dimensional model of this compound could be generated using the known structure of normal human hemoglobin as a template. This would allow for an in-silico introduction of the Ser → Arg mutation at position α133.

Analysis of Inter-subunit Interfaces: Computational tools can be used to analyze the energetic changes at the α1β2 interface upon the introduction of the mutation. This could provide a molecular-level explanation for the observed increase in oxygen affinity and the potential shift in the T-R equilibrium.

Solvent Accessibility and Electrostatic Potential: Modeling can be used to map changes in the solvent-accessible surface area and the electrostatic potential of the protein. The introduction of a positively charged arginine residue would likely alter the electrostatic surface, which could have implications for interactions with other molecules.

These computational approaches would be invaluable in bridging the gap between the known primary sequence alteration and the observed functional properties of this compound, providing a more detailed and dynamic picture of its molecular pathology.

Biophysical and Biochemical Functionality of Hemoglobin Val De Marne in Vitro Studies

Ligand Binding Properties

The primary function of hemoglobin is the binding and transport of respiratory gases. The substitution in Hemoglobin Val de Marne modifies these fundamental properties, particularly its affinity for oxygen.

Oxygen Equilibrium Curves and Affinity Characterization (Increased Oxygen Affinity)

Table 1: Comparative Oxygen Affinity of this compound and Hemoglobin A

Hemoglobin VariantRelative Oxygen Affinity Increase (vs. HbA)P50 Value Interpretation
This compound1.7-foldDecreased
Hemoglobin A (Control)1.0-fold (baseline)Normal

Cooperativity of Oxygen Binding (Hill Coefficient Analysis)

Cooperativity, or heme-heme interaction, is the process whereby the binding of an oxygen molecule to one heme group increases the affinity of the remaining heme groups for oxygen. This is a critical feature for efficient oxygen uptake in the lungs and release in the tissues. In vitro studies have shown that the heme-heme interaction in this compound is slightly reduced. tandfonline.com While specific Hill coefficient values from the primary literature are not widely available, a slight reduction suggests that the sigmoidal shape of its oxygen binding curve is slightly less pronounced than that of HbA. A lower Hill coefficient (n < 2.7 for normal HbA) would quantitatively describe this modest decrease in cooperative binding.

Table 2: Cooperativity Profile of this compound

Hemoglobin VariantHeme-Heme Interaction (Qualitative)Expected Hill Coefficient (n) Trend
This compoundSlightly ReducedSlightly lower than normal HbA
Hemoglobin A (Control)Normal~2.7 - 3.0

Allosteric Regulation and Effector Interactions

The oxygen affinity of hemoglobin is finely tuned by various allosteric effectors in the red blood cell, ensuring that oxygen is delivered efficiently according to metabolic needs. The response of this compound to these effectors has been found to be largely intact.

Modulation by Organic Phosphates (e.g., 2,3-Bisphosphoglycerate Binding)

2,3-Bisphosphoglycerate (2,3-BPG) is a crucial allosteric effector that binds to deoxyhemoglobin and reduces its oxygen affinity, thereby promoting oxygen release in the tissues. Functional analyses have indicated that the heterotropic effects, which include the interaction with 2,3-BPG, are normal in this compound. This implies that 2,3-BPG is able to bind effectively to the deoxygenated form of Hb Val de Marne and appropriately modulate its oxygen affinity in a manner similar to HbA.

Influence of Proton Concentration (Bohr Effect)

The Bohr effect describes the inverse relationship between pH and hemoglobin's oxygen affinity; a decrease in pH (increase in proton concentration) promotes oxygen release. In vitro studies have determined that the Bohr effect in this compound is normal. tandfonline.com This indicates that the structural change from serine to arginine at α133 does not disrupt the key amino acid residues responsible for sensing changes in proton concentration and transducing that signal into a change in oxygen affinity. Likewise, the effect of chloride ions, which also contributes to allosteric regulation, was found to be normal. tandfonline.com

Auto-oxidation Rate Characterization (In Vitro)

In vitro investigations have shown that this compound exhibits a slightly higher rate of auto-oxidation when compared to the standard Hemoglobin A. The process of auto-oxidation involves the spontaneous conversion of the iron center in the heme group from the ferrous (Fe2+) to the ferric (Fe3+) state, resulting in the formation of methemoglobin, which is incapable of binding oxygen. While the qualitative observation of an increased rate has been made, specific quantitative kinetic data from in vitro assays are not available.

Table 1: Comparative Auto-oxidation Rate

Hemoglobin VariantIn Vitro Auto-oxidation Rate (Qualitative)
Hemoglobin ANormal
This compoundSlightly higher than Hemoglobin A

Note: This table is based on qualitative descriptions from the available literature, as specific quantitative data has not been reported.

Spectroscopic Analysis for Conformational and Functional Insights (e.g., UV-Vis, Circular Dichroism, NMR, Raman Spectroscopy)

A detailed spectroscopic analysis of this compound is not available in the current body of scientific literature. Spectroscopic techniques such as UV-Visible spectroscopy, Circular Dichroism, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are powerful tools for elucidating the secondary and tertiary structure of proteins, as well as providing insights into the local environment of the heme pocket. Such analyses would be invaluable for understanding the precise structural and functional consequences of the α133(H16)Ser→Arg mutation, but to date, no such studies have been published.

Molecular and Cellular Implications of Hemoglobin Val De Marne Structural and Functional Alterations

Impact on Globin Chain Synthesis and Post-Translational Modification Pathways

The primary defect in Hemoglobin Val de Marne lies in the amino acid sequence of the alpha-globin chain, not in the rate of its synthesis. However, the structural instability of the variant alpha-globin chain can create a functional imbalance in the availability of globin chains. The synthesis of alpha and beta-globin chains is typically tightly coordinated to produce functional hemoglobin A (α2β2). nih.gov In the presence of an unstable alpha-globin variant, the newly synthesized abnormal alpha-chains may be prone to premature degradation. This rapid turnover of the variant alpha-globin can lead to a relative excess of beta-globin chains, mimicking a thalassemic state. nih.gov

Studies on other unstable alpha-chain hemoglobin variants have demonstrated a "factitious" beta-thalassemia biosynthetic ratio. nih.gov This is not due to an inherent defect in beta-globin synthesis but rather the post-translational instability of the alpha-chain partner. nih.gov While specific studies on the biosynthetic ratio in this compound are not extensively documented, it is a plausible consequence of the variant's instability.

Post-translational modifications of hemoglobin are crucial for its function and stability. While there is no direct evidence to suggest that the Ser→Arg substitution in this compound directly alters known post-translational modification pathways such as glycosylation or acetylation, the inherent instability of the variant protein may expose it to other modifications. For instance, unstable hemoglobin variants are more susceptible to oxidation, leading to the formation of methemoglobin and subsequent denaturation. nih.gov

Parameter Description Implication for this compound
Globin Chain Synthesis The production of alpha and beta-globin chains.The primary synthesis of the variant alpha-chain is likely normal, but its instability can lead to a functional imbalance with an excess of beta-globin chains. nih.gov
Post-Translational Stability The ability of the protein to maintain its structure after synthesis.The Ser→Arg substitution can lead to instability of the alpha-globin chain.
Biosynthetic Ratio (α/β) The relative rate of synthesis of alpha and beta-globin chains.May be skewed, appearing similar to beta-thalassemia trait due to rapid degradation of the variant alpha-chain. nih.gov

Influence on Erythroid Cell Development and Maturation at the Molecular/Cellular Level

The presence of an unstable alpha-globin chain like that in this compound can significantly impact erythropoiesis, the process of red blood cell development. Excess, unpaired, and unstable alpha-globin chains have a tendency to precipitate within erythroid precursors in the bone marrow. haematologica.org These precipitates, known as hemichromes, can cause oxidative damage to the cell membrane and internal structures, leading to ineffective erythropoiesis, where red blood cell precursors undergo apoptosis before they can mature. ashpublications.org

The clinical severity of conditions arising from unstable hemoglobin variants is often correlated with the degree of globin chain imbalance and the propensity of the variant to precipitate. mhmedical.com While individuals with this compound may present with a relatively mild phenotype, the underlying cellular stress on the developing erythroid cells is a key pathological feature. The continuous process of producing and degrading an unstable protein places a metabolic burden on the cell and can contribute to a shortened red blood cell lifespan.

Cellular Process Effect of Unstable Alpha-Globin Potential Consequence in this compound
Erythropoiesis Ineffective due to apoptosis of erythroid precursors. ashpublications.orgMild to moderate ineffective erythropoiesis.
Hemichrome Formation Precipitation of excess unstable alpha-globin chains. haematologica.orgPotential for hemichrome formation within erythroid precursors.
Oxidative Stress Increased due to the release of heme from unstable hemoglobin. nih.govElevated levels of reactive oxygen species within the cell.
Red Blood Cell Lifespan Reduced due to membrane damage.Potentially shortened red blood cell survival.

Interactions with Intracellular Components and Molecular Chaperones (e.g., AHSP)

The folding and stability of newly synthesized alpha-globin chains are critically dependent on the molecular chaperone, Alpha-Hemoglobin Stabilizing Protein (AHSP). nih.gov AHSP binds to the G and H helices of free alpha-globin, preventing its aggregation and promoting its correct incorporation into the hemoglobin tetramer. researchgate.net Mutations in the alpha-globin chain, particularly in the regions where AHSP binds, can impair this vital interaction. nih.gov

The α133(H16)Ser→Arg mutation in this compound is located at the end of the H helix. This region is known to be involved in the interaction with AHSP. nih.gov The substitution of a neutral serine residue with a positively charged arginine residue could potentially alter the local conformation and electrostatic interactions at the AHSP binding site. An impaired interaction with AHSP would leave the unstable Val de Marne alpha-globin chain vulnerable to precipitation and degradation. nih.gov This lack of proper chaperoning is a key molecular mechanism underlying the pathology of many unstable alpha-globin variants. researchgate.net

Molecular Interaction Normal Function Potential Impact of this compound
Alpha-Globin and AHSP AHSP binds to and stabilizes nascent alpha-globin chains. nih.govThe Ser→Arg substitution at position 133 may disrupt the binding of AHSP. nih.gov
Alpha-Globin and Beta-Globin Formation of stable αβ dimers, the building blocks of hemoglobin A.Impaired folding of the variant alpha-chain could hinder efficient dimerization with beta-globin.

Protein Degradation Pathways and Clearance Mechanisms in Cellular Models

Unstable proteins within cells are targeted for degradation through various quality control mechanisms. In the case of unstable hemoglobin variants like this compound, the primary pathway for the removal of precipitated globin chains is the ubiquitin-proteasome system. Misfolded or aggregated globin chains are tagged with ubiquitin molecules, which marks them for degradation by the proteasome.

In mature red blood cells, which lack a proteasome system, the clearance of unstable hemoglobin occurs through different mechanisms. The precipitated hemoglobin forms inclusions known as Heinz bodies. nih.gov These Heinz bodies attach to the inner surface of the red blood cell membrane, causing damage and reducing the cell's deformability. As these damaged red blood cells pass through the spleen, they are recognized and removed from circulation by macrophages of the reticuloendothelial system. This process of extravascular hemolysis contributes to the anemia seen in individuals with unstable hemoglobin variants.

Degradation/Clearance Mechanism Description Relevance to this compound
Ubiquitin-Proteasome System Primary pathway for degrading misfolded proteins in nucleated cells.Responsible for clearing unstable Val de Marne alpha-globin chains in erythroid precursors.
Heinz Body Formation Intracellular inclusions of precipitated, denatured hemoglobin. nih.govA likely consequence of the instability of this compound in mature red blood cells.
Reticuloendothelial System Macrophages in the spleen and liver that remove damaged red blood cells.The primary mechanism for clearing red blood cells containing Heinz bodies from circulation.

Advanced Methodologies for Hemoglobin Val De Marne Identification and Molecular Characterization

Electrophoretic Techniques for Variant Separation (e.g., Cellulose Acetate Electrophoresis, Isoelectric Focusing, Capillary Electrophoresis)

Electrophoretic methods are fundamental in the initial screening for hemoglobinopathies by separating hemoglobin variants based on their net electrical charge. nih.gov

Cellulose Acetate Electrophoresis: At an alkaline pH of 8.6, Hemoglobin Val de Marne exhibits a specific migration pattern. It separates from major hemoglobin fractions like HbA and HbA2, although its mobility can be similar to other variants, necessitating further confirmatory tests. researchgate.net Polypeptide chain electrophoresis at pH 8.6 can further confirm that the mutation is on the alpha-globin chain. researchgate.net

Isoelectric Focusing (IEF): IEF offers higher resolution by separating proteins based on their isoelectric point (pI) in a pH gradient. This technique is particularly valuable in neonatal screening programs and can effectively resolve Hb Val de Marne from other co-migrating hemoglobins (B146990) that may not be separated by conventional electrophoresis. nih.govsciex.com The distinct pI of Hb Val de Marne allows for its clear separation and presumptive identification.

Capillary Electrophoresis (CE): CE provides rapid, high-resolution separation of hemoglobin variants in a silica (B1680970) capillary. eurofins.com This automated technique offers excellent precision and quantification of hemoglobin fractions. In the case of Hb Val de Marne, CE can provide a distinct migration pattern and quantification of the variant peak, contributing to its initial detection.

High-Performance Liquid Chromatography (HPLC) Profiling for Variant Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the detection and quantification of hemoglobin variants, offering high precision and automation. ijdmsrjournal.com Cation-exchange HPLC is widely used to separate hemoglobin variants based on their interaction with a charged stationary phase. researchgate.net

The chromatographic profile of this compound has been characterized using various HPLC systems. Notably, two distinct peaks associated with the variant, designated as Hb Val de Marne 1 and Hb Val de Marne 2, have been observed. researchgate.net The presence of these two peaks is a characteristic feature of this variant on certain HPLC systems. researchgate.netnih.gov

Research findings have detailed the retention times and relative concentrations of these peaks on different platforms, which are crucial for its identification in a clinical laboratory setting. researchgate.netnih.gov

Table 1: HPLC Characteristics of this compound on Different Systems
HPLC SystemPeakRetention Time (min) / Relative Retention Time for S (RRT/S)Concentration (%)Reference
Ultra2 Resolution system (Trinity Biotech)Hb Val de Marne 1RRT/S of 0.9813.4 researchgate.net
Hb Val de Marne 2RRT/S of 1.070.6
VARIANT™ system (Bio-Rad)Hb Val de Marne 14.41 (in the elution window of Hb S)14.7 researchgate.net
Hb Val de Marne 24.63 (in an unknown window)0.9

Mass Spectrometry-Based Characterization (e.g., Peptide Mapping, Intact Protein Mass Analysis)

Mass spectrometry (MS) offers a powerful and precise method for the definitive characterization of hemoglobin variants by providing exact mass measurements of the intact protein and its constituent peptides.

Intact Protein Mass Analysis: This "top-down" approach involves analyzing the mass of the intact globin chains. The substitution of serine by arginine at position 133 of the alpha-globin chain in this compound results in a predictable mass shift. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this analysis. High-resolution mass spectrometers can accurately measure this mass difference, confirming the presence of a variant and providing clues to the nature of the amino acid substitution.

Peptide Mapping: In a "bottom-up" proteomics approach, the hemoglobin sample is enzymatically digested, typically with trypsin, to generate a mixture of peptides. bu.edu This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). bu.edu By comparing the peptide map of the sample with that of a normal hemoglobin control, the peptide containing the amino acid substitution can be identified by its altered mass. bio-rad.com Subsequent MS/MS sequencing of the variant peptide can pinpoint the exact location and nature of the amino acid change, providing definitive molecular characterization.

Molecular Genetic Approaches for Allele Detection and Confirmation

Molecular genetic testing provides the ultimate confirmation of a hemoglobin variant by identifying the specific mutation at the DNA level.

Polymerase Chain Reaction (PCR)-based methods can be designed for the targeted detection of known mutations. Allele-specific PCR, for instance, uses primers that are specific for either the normal or the mutated DNA sequence, allowing for the rapid detection of a particular variant allele. While highly effective for common mutations, the development of a specific PCR-based assay for a rare variant like this compound depends on the frequency of its occurrence and the need for targeted screening.

Automated DNA sequencing, specifically of the alpha-globin genes (HBA1 and HBA2), is the gold standard for the definitive identification of this compound. nih.govbio-rad.com This method directly determines the nucleotide sequence of the gene, allowing for the unambiguous identification of the underlying mutation. nih.gov For this compound, sequencing reveals the specific point mutation in the HBA1 or HBA2 gene, which is a substitution of cytosine with adenine (B156593) at the 34th codon of the third exon (HBA:p.Ser133Arg). researchgate.net This definitive genetic confirmation is essential for accurate diagnosis, genetic counseling, and prenatal diagnosis if required. bio-rad.com

Development of Reference Materials and Variant Libraries for this compound

The availability of well-characterized reference materials and comprehensive variant libraries is critical for the quality control and accurate identification of hemoglobin variants.

Reference Materials: Certified reference materials for hemoglobin variants, while challenging to produce for rare variants, are important for validating and calibrating analytical methods. These materials would consist of hemolysate or whole blood containing a known and verified amount of this compound.

Variant Libraries: Several manufacturers of HPLC and capillary electrophoresis systems provide libraries of chromatograms and electrophoretograms for a wide range of hemoglobin variants. The chromatographic profile of this compound is included in the variant library provided by Trinity Biotech, which serves as a valuable reference for laboratories using their systems. researchgate.net Bio-Rad also maintains an extensive online Library of Variants, which is a collection of case reports and HPLC data for various hemoglobinopathies, aiding in the interpretation of atypical results. bio-rad.com The inclusion of rare variants like this compound in such libraries is crucial for assisting in their identification and differentiation from other hemoglobinopathies.

Comparative Analysis and Evolutionary Perspectives of Hemoglobin Val De Marne

Comparison with Hemoglobin A (Normal Adult Hemoglobin) Structure and Function

Normal adult hemoglobin, Hemoglobin A (HbA), is a tetrameric protein composed of two alpha (α) and two beta (β) globin chains, each with an iron-containing heme group capable of binding oxygen. Its structure and function are the baseline against which variants like Hemoglobin Val de Marne are assessed.

Structural Differences:

This compound is characterized by a single amino acid substitution in the alpha-globin chain at position 133, where serine is replaced by arginine (α133(H16)Ser→Arg). tandfonline.comnih.govtandfonline.com This alteration occurs at the H16 helix of the α-chain. The underlying genetic mutation has been identified as AGC→AGA at codon 133 of the α2-globin gene. nih.govtandfonline.com In contrast, Hemoglobin A has a serine residue at this position. The substitution introduces a bulkier and positively charged arginine residue in place of the smaller, polar, but uncharged serine.

Functional Consequences:

This seemingly minor structural change leads to discernible functional differences, primarily affecting oxygen affinity.

Oxygen Affinity: this compound exhibits a moderately increased affinity for oxygen, approximately 1.7 times higher than that of Hemoglobin A. tandfonline.comtandfonline.comresearchgate.net The P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is consequently lower for Hb Val de Marne, indicating that it binds oxygen more readily and releases it less easily to the tissues. wikipedia.orgfrontiersin.org

Stability: Despite the structural change, the stability of this compound is generally considered normal. researchgate.net The isopropanol (B130326) instability test for this variant is negative, suggesting it does not have a propensity for precipitation under stress, a characteristic of many unstable hemoglobins (B146990). tandfonline.com

Auto-oxidation: There is evidence that this compound has a slightly higher rate of auto-oxidation compared to Hemoglobin A. tandfonline.comtandfonline.com This means the iron in its heme group is more readily oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot bind oxygen.

Heterotropic Effects: The heterotropic effects, which include the Bohr effect (the influence of pH on oxygen affinity) and chloride binding, are reported to be normal in this compound. tandfonline.comtandfonline.com This indicates that the allosteric regulation of oxygen binding by factors other than oxygen itself remains intact.

Carriers of this compound are typically asymptomatic, with normal red blood cell parameters. tandfonline.comresearchgate.net

Table 1: Comparison of this compound and Hemoglobin A

Feature This compound Hemoglobin A (Normal Adult)
Alpha-Globin Chain α133(H16)Ser→Arg α133(H16)Ser
Oxygen Affinity Increased (1.7-fold higher) Normal
Stability Normal Normal
Auto-oxidation Rate Slightly increased Normal
Bohr Effect Normal Normal
Clinical Presentation Asymptomatic Asymptomatic

Differential Analysis with Other Known Alpha-Globin Chain Variants

Alpha-globin chain variants are generally less common than those affecting the beta-globin chain. researchgate.netnih.gov They arise from point mutations in the HBA1 and HBA2 genes on chromosome 16. youtube.com this compound can be compared with other alpha-chain variants to understand the spectrum of functional consequences arising from mutations in this globin chain.

Hemoglobin Hasharon (α47(CE5)Asp→His): This is one of the more common alpha-chain variants. nih.govnih.gov Like this compound, it is often clinically silent in heterozygotes. However, it can be associated with mild alpha-thalassemia as the variant chain is produced at a lower rate. nih.gov

Hemoglobin J-Rovigo (α53(E2)Ala→Asp): This variant, like Hb Val de Marne, is typically asymptomatic in carriers. nih.gov

Hemoglobin Stanleyville II (α78(EF7)Asn→Lys): Another relatively common alpha-chain variant that does not usually cause significant clinical symptoms. nih.gov

Unstable Alpha-Chain Variants: In contrast to the normal stability of this compound, some alpha-chain mutations lead to unstable hemoglobin molecules. These can result in chronic hemolytic anemia and the formation of Heinz bodies (precipitated hemoglobin) within red blood cells. cloudfront.net An example is Hb Quong Sze (α125(H8)Leu→Pro).

The clinical and hematological impact of an alpha-globin variant depends on the specific amino acid substitution, its location within the protein, and its effect on the globin chain's synthesis rate and stability. wikipedia.org this compound represents a class of variants with altered oxygen affinity but preserved stability, leading to a benign clinical phenotype.

Table 2: Comparative Features of Selected Alpha-Globin Variants

Hemoglobin Variant Amino Acid Substitution Key Functional/Clinical Feature
This compound α133(H16)Ser→Arg Increased oxygen affinity, normal stability
Hemoglobin Hasharon α47(CE5)Asp→His Often associated with mild α-thalassemia
Hemoglobin J-Rovigo α53(E2)Ala→Asp Generally asymptomatic
Hemoglobin Stanleyville II α78(EF7)Asn→Lys Typically no clinical symptoms
Hb Quong Sze α125(H8)Leu→Pro Unstable, causes hemolytic anemia

Phylogenetic Context of this compound within Globin Gene Evolution

The globin genes are an ancient gene family that evolved from a single primordial gene through a series of duplications and divergences over hundreds of millions of years. anu.edu.aupsu.edu This evolutionary history has resulted in distinct alpha- and beta-globin gene clusters in mammals, located on different chromosomes. anu.edu.au The expression of different globin genes is tightly regulated throughout development, from embryonic to fetal and finally to adult stages. anu.edu.au

The existence of numerous hemoglobin variants like Val de Marne is a direct consequence of this evolutionary process. The alpha- and beta-globin genes are subject to mutation, and while many mutations are deleterious and selected against, some are neutral or, in specific environments, may even confer a selective advantage.

This compound, resulting from a point mutation in the HBA2 gene, exemplifies the ongoing microevolution of these genes. nih.govtandfonline.com The mutation itself (AGC→AGA) is a single nucleotide polymorphism (SNP). researchgate.net The persistence of such variants in the human population, even at low frequencies, contributes to the genetic diversity of hemoglobin. While this compound does not have a known selective advantage, its benign nature allows it to be passed through generations. The study of such rare variants provides snapshots of the mutational possibilities within the globin genes and helps to map the functional constraints of the hemoglobin molecule. The fact that a change at position 133 is tolerated without causing major instability or disease underscores the robustness of the globin fold structure. wikipedia.org

Insights into Hemoglobin Structure-Function Relationships from the this compound Variant

The specific structural change in this compound provides valuable insights into the delicate relationship between hemoglobin's structure and its oxygen-binding function.

The substitution of serine with arginine at position α133 is located at the C-terminal end of the alpha-globin chain. tandfonline.com This region is in contact with residues within the heme pocket and other internal parts of the molecule. tandfonline.com The introduction of the larger, positively charged arginine side chain is thought to alter the local environment of the heme pocket. tandfonline.com

This alteration likely facilitates the access of oxygen to the heme iron, thereby increasing the intrinsic oxygen affinity. tandfonline.com This is a common mechanism for variants that exhibit high oxygen affinity; structural changes near the heme pocket can modulate the ease with which oxygen binds. The slightly increased rate of auto-oxidation can also be attributed to this change in the heme pocket's microenvironment, making the ferrous iron more susceptible to oxidation. tandfonline.com

The observation that the Bohr effect and other allosteric regulatory mechanisms remain normal suggests that the α133 position is not critical for the global conformational changes that underpin these functions. tandfonline.comtandfonline.com The allosteric transition between the low-affinity "tense" (T) state and the high-affinity "relaxed" (R) state appears to be largely unaffected. derangedphysiology.com Therefore, this compound serves as a useful natural experiment, demonstrating that it is possible to significantly alter the intrinsic oxygen affinity of the heme group without disrupting the crucial allosteric communication between the hemoglobin subunits.

Future Directions and Emerging Research Avenues in Hemoglobin Val De Marne Studies

Development of Novel In Vitro Systems for Enhanced Functional Analysis

To move beyond basic functional assays, the development of sophisticated in vitro systems is crucial. Current methods for analyzing hemoglobin variants often rely on purified protein, which may not fully recapitulate the complex intracellular environment. Future research should focus on creating cellular and acellular systems that more accurately mimic the physiological conditions within an erythrocyte.

Advanced in vitro systems could include:

Co-expression systems: Engineering cells to co-express Hemoglobin Val de Marne with other hemoglobin variants or cellular components to study potential interactions.

Microfluidic devices: Utilizing microfluidics to create environments that simulate the shear stress and oxygen gradients experienced by red blood cells in circulation. This would allow for a more dynamic assessment of the functional properties of Hb Val de Marne.

Induced Pluripotent Stem Cell (iPSC)-derived erythroid cells: Generating patient-specific erythroid precursor cells from iPSCs would provide a powerful tool to study the effects of the this compound mutation in a more native cellular context, including its impact on erythropoiesis.

These novel systems will enable a more detailed and physiologically relevant analysis of this compound's behavior, providing insights that are not achievable with current standard laboratory techniques.

Applications of Advanced Biophysical Techniques to Elucidate Subtle Structural Changes

X-ray Crystallography: This technique has been foundational in determining the three-dimensional structures of numerous hemoglobin variants. openalex.orgnih.govresearchgate.netoup.com Obtaining high-resolution crystal structures of both the deoxy and oxy forms of this compound would be invaluable. This would allow for a detailed comparison with the structure of normal Hemoglobin A, revealing alterations in intra- and inter-subunit contacts, changes in the heme pocket environment, and the structural basis for its increased oxygen affinity.

Cryo-Electron Microscopy (Cryo-EM): As a complementary technique to X-ray crystallography, cryo-EM has emerged as a powerful tool for determining the structures of proteins and protein complexes in a near-native state. researchgate.netresearchgate.netijml.org Cryo-EM could be particularly useful for capturing different conformational states of this compound in solution, providing a more dynamic picture of its structure. Recent advancements have made it possible to determine the structure of hemoglobin, a relatively small protein for this technique, at high resolution. researchgate.netresearchgate.netijml.org

The data generated from these techniques will be instrumental in building accurate structural models of this compound, providing a foundation for understanding its altered function.

Integration of Multi-Omics Data for Comprehensive Molecular Profiling

A comprehensive understanding of a hemoglobin variant requires looking beyond the protein itself to its impact on the entire cellular system. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic view. While no specific multi-omics studies have been conducted on this compound, the application of these approaches to other hemoglobinopathies has demonstrated their potential to uncover novel disease mechanisms and biomarkers. mdpi.commsjonline.org

Future research on this compound could involve:

Proteomic analysis: Identifying changes in the red blood cell proteome in individuals with this compound to uncover altered protein-protein interactions and downstream cellular pathways.

Metabolomic profiling: Assessing the metabolic state of erythrocytes containing this compound to understand how the altered oxygen transport might affect cellular metabolism.

Transcriptomic analysis of erythroid precursors: Investigating gene expression changes during the development of red blood cells carrying the Hb Val de Marne mutation to identify any compensatory mechanisms.

By integrating these datasets, researchers can construct a comprehensive molecular profile of the impact of the this compound variant, potentially revealing previously unknown functional consequences.

Refinement of Theoretical Models for Predicting Hemoglobin Variant Behavior

Computational and theoretical models are becoming increasingly important in predicting the functional consequences of genetic variants. nih.govelifesciences.orgnih.gov In silico tools can be used to predict the pathogenicity of a mutation, its effect on protein stability, and its impact on protein function. While general predictors for hemoglobin variants exist, refining these models to more accurately predict the behavior of specific variants like this compound is a key future direction.

Approaches for refining theoretical models include:

Molecular Dynamics (MD) Simulations: Performing MD simulations on the structurally resolved this compound would provide insights into its dynamic behavior and the flexibility of the protein structure. nih.govfhedin.comfz-juelich.denih.govelifesciences.org These simulations can help to understand how the Ser→Arg substitution affects the conformational changes associated with oxygen binding and release.

Machine Learning Algorithms: Developing and training machine learning models on existing data from a wide range of hemoglobin variants could improve the accuracy of predicting the functional impact of newly discovered or rare variants like this compound. researchgate.netijml.orgresearchgate.netsemanticscholar.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations: These methods can be applied to model the electronic structure of the heme-oxygen interaction in this compound to provide a more detailed understanding of the basis for its altered oxygen affinity.

The development of more accurate predictive models will be crucial for the rapid assessment of the potential clinical significance of rare hemoglobin variants.

Exploration of Gene Correction Strategies (Conceptual and Methodological Research)

The advent of gene-editing technologies, such as CRISPR-Cas9, has opened up the conceptual possibility of correcting the genetic mutations that cause hemoglobinopathies. fhedin.comfz-juelich.denih.govajmsjournal.infonih.gov While this compound is not associated with a severe clinical phenotype, it can serve as a valuable model for developing and refining gene correction strategies for other, more severe hemoglobin disorders.

Conceptual and methodological research in this area could focus on:

Developing efficient and specific guide RNAs: Designing guide RNAs that can specifically target the mutation in the alpha-globin gene responsible for this compound with high precision and minimal off-target effects.

Optimizing delivery methods: Investigating the most effective ways to deliver the gene-editing machinery into hematopoietic stem cells, the precursors to red blood cells.

Assessing the long-term safety and efficacy: In preclinical models, evaluating the long-term consequences of gene correction, including the stability of the corrected gene and any potential unforeseen effects.

While the clinical application of gene correction for a benign variant like this compound is not a current priority, research in this area can provide crucial proof-of-concept and methodological advancements that are broadly applicable to the treatment of genetic blood disorders.

Concluding Remarks

The study of this compound is poised to enter a new era of detailed molecular investigation. By leveraging novel in vitro systems, advanced biophysical techniques, multi-omics approaches, refined theoretical models, and the conceptual framework of gene correction, researchers can build a comprehensive understanding of this rare hemoglobin variant. The knowledge gained will not only illuminate the specific structure-function relationships of this compound but will also contribute to the broader understanding of hemoglobin biology and the development of new diagnostic and therapeutic strategies for hemoglobinopathies.

Data Tables

Table 1: Functional Properties of this compound

PropertyObservationReference
Oxygen Affinity1.7-fold increase compared to Hemoglobin A researchgate.netnih.gov
Auto-oxidation RateSlightly higher than Hemoglobin A nih.gov
Heterotropic EffectsNormal nih.gov

Table 2: Chromatographic and Electrophoretic Characteristics of this compound

Analysis MethodSystemObservationReference
High-Performance Liquid Chromatography (HPLC)Ultra2 Resolution system (Trinity Biotech)Hb Val de Marne 1 peak at 13.4% concentration (RRT/S of 0.98); Hb Val de Marne 2 peak at 0.6% concentration (RRT/S of 1.07) researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC)VARIANT™ system (Bio-Rad)Hb Val de Marne 1 peak in the elution window of Hb S (4.41) with 14.7% concentration; Hb Val de Marne 2 in an unknown window with a retention time of 4.63 with 0.9% concentration researchgate.netresearchgate.net
Isoelectric Focusing-Slower migration pattern than Hb F researchgate.net
Cellulose Acetate Electrophoresis (pH 8.6)-Migrated as two bands researchgate.net
Citrate-Agar Electrophoresis (pH 6.0)-Migrated below Hb A researchgate.net

Q & A

Q. What biochemical and molecular methods are recommended for detecting hemoglobin Val de Marne (Hb Val de Marne) in clinical samples?

  • Methodological Answer : Hb Val de Marne is identified using a combination of high-performance liquid chromatography (HPLC) and DNA sequencing. HPLC detects abnormal hemoglobin fractions (e.g., elevated HbA2 levels as shown in Figure A ), while Sanger sequencing confirms the HBA2: c.400A > C mutation . Ensure samples are labeled with patient identifiers and clinical data to avoid misdiagnosis, as per laboratory protocols .

Q. What are the primary clinical manifestations of Hb Val de Marne in heterozygous carriers?

  • Methodological Answer : Heterozygous carriers are often asymptomatic but may exhibit mild microcytosis or hypochromia. Confirmatory testing requires correlating hematological indices (MCV, MCH) with HPLC results and genetic analysis. Case studies in Chinese families showed no severe clinical symptoms, emphasizing the need for family screening to distinguish Hb Val de Marne from thalassemia .

Advanced Research Questions

Q. How can researchers design experiments to study the oxygen-binding affinity of Hb Val de Marne compared to wild-type hemoglobin?

  • Methodological Answer : Use purified hemoglobin samples from carriers and measure oxygen dissociation curves via tonometry or spectrophotometric assays. Compare P50 values (partial pressure at 50% saturation) to assess alterations in oxygen affinity. Structural modeling (e.g., AlphaFold) can predict how the HBA2: c.400A > C mutation disrupts heme-pocket interactions .

Q. What strategies resolve contradictions in clinical severity reports among Hb Val de Marne carriers?

  • Methodological Answer : Conduct multicenter cohort studies with standardized protocols for hematological and genetic testing. For example, conflicting data on microcytosis may arise from concurrent iron deficiency; include serum ferritin levels in analyses. Meta-analyses of existing case reports (e.g., the Brazilian and Chinese studies ) can identify confounding variables.

Q. How should researchers investigate the epidemiological prevalence of Hb Val de Marne in diverse populations?

  • Methodological Answer : Implement population-wide screening using HPLC and confirmatory sequencing. Stratify data by ethnicity, geographic region, and family history. In Brazil, Hb Val de Marne was misclassified as Hb Footscray initially, highlighting the need for mutation-specific probes in regions with high hemoglobinopathy diversity .

Q. What experimental approaches are used to analyze the structural stability of Hb Val de Marne under oxidative stress?

  • Methodological Answer : Subject recombinant Hb Val de Marne to oxidative agents (e.g., H2O2) and monitor denaturation via circular dichroism spectroscopy or thermal shift assays. Compare results to wild-type hemoglobin to quantify instability. Clinical studies in sickle cell disease patients with Hb variants (e.g., DHTR research ) provide insights into redox imbalance mechanisms.

Data Analysis and Interpretation

Q. How can researchers differentiate Hb Val de Marne from other alpha-globin chain variants during data analysis?

  • Methodological Answer : Cross-reference HPLC retention times with mutation databases (e.g., HbVar) and perform gap-PCR to exclude common alpha-thalassemia deletions. In Figure C , a rising HbA2 trend could signal compensatory expression, necessitating genetic testing to rule out silent thalassemia mutations .

Q. What statistical methods are appropriate for correlating genotype-phenotype data in Hb Val de Marne studies?

  • Methodological Answer : Use multivariate regression to account for variables like age, sex, and iron status. Non-parametric tests (e.g., Mann-Whitney U) are suitable for small sample sizes, as seen in familial studies . Open-source tools like R or Python’s SciPy can automate analysis and visualize trends (e.g., HbA2 levels over time ).

Experimental Design Considerations

Q. How should longitudinal studies on Hb Val de Marne carriers be structured to assess long-term clinical outcomes?

  • Methodological Answer : Design a 5–10 year prospective study with annual hematological evaluations and biennial genetic testing. Include endpoints like hemoglobin stability, organ dysfunction, and transfusion requirements. Reference protocols from sickle cell transfusion studies to standardize data collection.

Q. What quality control measures are critical in Hb Val de Marne molecular diagnostics?

  • Methodological Answer : Implement dual-reader verification for sequencing results and participate in external proficiency testing (e.g., CAP surveys). Document reagent lot numbers and equipment calibration dates, as emphasized in lab handbooks . For conflicting HPLC results, repeat analyses using capillary electrophoresis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.